
An In-depth Technical Guide to 1-tert-Butyl-2-
methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-tert-Butyl-2-methylbenzene

Cat. No.: B7884915 Get Quote

CAS Number: 1074-92-6

Synonyms: 2-tert-Butyltoluene, o-tert-Butyltoluene

This technical guide provides comprehensive information on the chemical properties, synthesis,

reactivity, and potential applications of 1-tert-Butyl-2-methylbenzene, tailored for researchers,

scientists, and professionals in drug development.

Chemical and Physical Properties
1-tert-Butyl-2-methylbenzene is a substituted aromatic hydrocarbon. The ortho-positioning of

the bulky tert-butyl group and the methyl group induces significant steric and electronic effects

that influence its reactivity and physical characteristics.[1]

Table 1: Physicochemical Properties of 1-tert-Butyl-2-
methylbenzene
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Property Value Source(s)

CAS Number 1074-92-6 [1]

Molecular Formula C₁₁H₁₆ [1]

Molecular Weight 148.24 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Melting Point Approx. -50.32°C [1]

Boiling Point Approx. 200°C [1]

Density 0.89 g/cm³ [1]

Refractive Index 1.5075 [1]

Table 2: Spectroscopic Data Summary
Spectroscopy Type Key Features

¹H NMR

Expected signals: Aromatic protons (multiplet,

~7.0-7.4 ppm), Methyl protons (singlet, ~2.3

ppm), tert-Butyl protons (singlet, ~1.3 ppm).

¹³C NMR

Expected signals: Aromatic carbons (~125-145

ppm), Quaternary carbon of tert-butyl group

(~34 ppm), Methyl carbons of tert-butyl group

(~31 ppm), Methyl carbon (~20 ppm).

IR Spectroscopy

Aromatic C-H stretch (>3000 cm⁻¹), Alkyl C-H

stretch (<3000 cm⁻¹), Aromatic C=C stretch

(~1600, 1450 cm⁻¹), Ortho-substitution pattern

in fingerprint region (~730-770 cm⁻¹).

Mass Spectrometry

Molecular Ion (M⁺) peak at m/z = 148. Base

peak at m/z = 133 ([M-15]⁺), corresponding to

the loss of a methyl group.

Synthesis and Experimental Protocols
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The primary method for synthesizing 1-tert-Butyl-2-methylbenzene is the Friedel-Crafts

alkylation of toluene. This reaction typically yields a mixture of ortho and para isomers, which

can be separated by distillation.[1] The ortho-isomer is often the minor product due to steric

hindrance, but reaction conditions can be optimized to influence isomer distribution.

Experimental Protocol: Friedel-Crafts Alkylation of
Toluene
This protocol is a representative example for the synthesis of tert-butylated toluene isomers.

Optimization is required to maximize the yield of the ortho-isomer.

Objective: To synthesize tert-butyltoluene isomers via the reaction of toluene with tert-butyl

chloride and an aluminum chloride catalyst.

Materials:

Toluene (anhydrous)

tert-Butyl chloride

Aluminum chloride (anhydrous, AlCl₃)

Diethyl ether

Ice-cold water

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic

stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place the flask in an

ice-water bath. Fit the condenser with a drying tube or a gas outlet connected to a trap for

HCl gas.
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Reagent Charging: Charge the flask with anhydrous toluene. With continuous stirring, slowly

and carefully add anhydrous aluminum chloride to the toluene. The addition can be

exothermic.

Addition of Alkylating Agent: Place tert-butyl chloride in the dropping funnel. Add the tert-butyl

chloride dropwise to the stirred toluene-AlCl₃ mixture over 20-30 minutes, maintaining the

reaction temperature between 0-5°C.

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for an additional 1-2 hours.

Work-up: Cool the flask back down in an ice bath. Very slowly and cautiously quench the

reaction by adding ice-cold water dropwise to decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the

organic products. Wash the organic layer sequentially with saturated sodium bicarbonate

solution and brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter

to remove the drying agent and concentrate the solution using a rotary evaporator to remove

the diethyl ether and excess toluene.

Purification: Purify the crude product mixture by fractional distillation to separate the 1-tert-
butyl-2-methylbenzene from other isomers and byproducts.
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Reaction Setup

Alkylation Reaction

Work-up & Purification

Assemble dry 3-neck flask with stirrer, dropping funnel, condenser in ice bath

Charge flask with Toluene and AlCl3

Dropwise add tert-Butyl Chloride (0-5°C)

Warm to RT and stir for 1-2 hours

Quench with ice-cold water

Extract with Diethyl Ether & Wash

Dry with MgSO4 & Evaporate Solvent

Fractional Distillation

Pure 1-tert-Butyl-2-methylbenzene

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-tert-Butyl-2-methylbenzene.
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Chemical Reactivity and Mechanisms
The reactivity of 1-tert-Butyl-2-methylbenzene is governed by the interplay of the electron-

donating methyl and tert-butyl groups and the significant steric hindrance around the ortho

position.

Electrophilic Aromatic Substitution
Both the methyl and tert-butyl groups are activating, ortho-, para-directing groups. However,

the extreme steric bulk of the tert-butyl group severely hinders electrophilic attack at position 6.

The methyl group directs to positions 3 and 5 (meta to the tert-butyl group). Therefore, further

electrophilic substitution will predominantly occur at positions 3, 4, and 5, with the exact

distribution depending on the nature of the electrophile and reaction conditions.

Caption: Directing effects in electrophilic substitution of 1-tert-Butyl-2-methylbenzene.

Oxidation
The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. The

tert-butyl group is generally stable to oxidation but can be cleaved under harsh conditions. The

benzylic protons of the methyl group make it more susceptible to oxidation than the tert-butyl

group.

Relevance in Drug Development and Medicinal
Chemistry
While not a drug itself, 1-tert-Butyl-2-methylbenzene serves as a valuable chemical

intermediate.[1] The tert-butyl moiety is of particular interest to drug development professionals

for its role in modifying a drug candidate's metabolic profile and receptor binding affinity.

Metabolic Stability
The tert-butyl group is a common motif in medicinal chemistry used to enhance metabolic

stability. The C-H bonds of a tert-butyl group are less susceptible to oxidation by Cytochrome

P450 (CYP) enzymes compared to less sterically hindered alkyl groups. The primary metabolic

pathway for a tert-butyl group is hydroxylation to form a primary alcohol, followed by further
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oxidation to a carboxylic acid. Blocking a metabolically vulnerable site with a tert-butyl group

can significantly increase a drug's half-life.

Drug-R
(R = tert-Butyl)

Drug-R'
(R' = Hydroxymethyl)

CYP450
(Hydroxylation)

Drug-R''
(R'' = Carboxylic Acid)

ADH/ALDH
(Oxidation)

Click to download full resolution via product page

Caption: General metabolic pathway of a tert-butyl group in drug molecules.

Role as a Pharmacophore Element
The steric bulk of the tert-butyl group can serve as a "steric shield," protecting adjacent

functional groups from degradation. It can also act as a lipophilic anchor, fitting into

hydrophobic pockets of target proteins and receptors, thereby increasing binding affinity and

potency. Its rigid, well-defined structure can lock a molecule into a specific conformation

required for biological activity, enhancing selectivity.

Applications
The primary applications of 1-tert-Butyl-2-methylbenzene include:

Organic Synthesis: Used as a starting material and intermediate for the synthesis of more

complex molecules.[1]
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Chemical Research: Employed in studies of reaction mechanisms, particularly those

involving steric and electronic effects in aromatic systems.[1]

Material Science: Derivatives, such as p-tert-butylbenzoic acid which is produced from the

para-isomer, are used in the production of alkyd resins and polyesters.[1]

Agrochemicals and Pharmaceuticals: Serves as a building block in the synthesis of various

active compounds.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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